molecular formula C21H21N3O4S B5469718 2-methoxy-N-methyl-5-({[4-(4-pyridinylmethyl)phenyl]amino}sulfonyl)benzamide

2-methoxy-N-methyl-5-({[4-(4-pyridinylmethyl)phenyl]amino}sulfonyl)benzamide

Cat. No.: B5469718
M. Wt: 411.5 g/mol
InChI Key: LXVKUZODGCZCKT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a type of organic compound that includes a benzene ring attached to an amide group . Benzamides have a wide range of applications in medicinal chemistry and are found in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring core, with various substituents attached. These include a methoxy group (OCH3), a methyl group (CH3), a sulfonyl group (SO2), and an amine group (NH2) attached to another benzene ring .


Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of chemical reactions. These can include reactions with acids or bases, reactions with other nucleophiles or electrophiles, and various types of rearrangement reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of the various substituents on the benzene ring, as well as the overall size and shape of the molecule .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Many benzamides are used as pharmaceutical drugs, where their mechanism of action can vary widely depending on the specific drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it is being studied as a potential pharmaceutical drug, for example, future research could focus on testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

2-methoxy-N-methyl-5-[[4-(pyridin-4-ylmethyl)phenyl]sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-22-21(25)19-14-18(7-8-20(19)28-2)29(26,27)24-17-5-3-15(4-6-17)13-16-9-11-23-12-10-16/h3-12,14,24H,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKUZODGCZCKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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